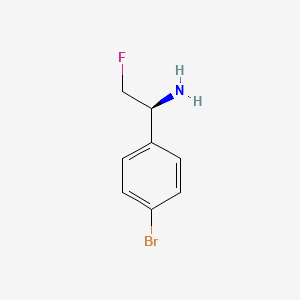![molecular formula C12H18BrNS B13251845 N-[(4-bromothiophen-2-yl)methyl]cycloheptanamine](/img/structure/B13251845.png)
N-[(4-bromothiophen-2-yl)methyl]cycloheptanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-bromothiophen-2-yl)methyl]cycloheptanamine is an organic compound with the molecular formula C12H18BrNS It is a derivative of cycloheptanamine, where the amine group is substituted with a 4-bromothiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromothiophen-2-yl)methyl]cycloheptanamine typically involves the reaction of cycloheptanamine with 4-bromothiophen-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]cycloheptanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety can engage in π-π interactions and hydrogen bonding, while the cycloheptanamine portion can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorothiophen-2-yl)methyl]cycloheptanamine
- N-[(4-fluorothiophen-2-yl)methyl]cycloheptanamine
- N-[(4-methylthiophen-2-yl)methyl]cycloheptanamine
Uniqueness
N-[(4-bromothiophen-2-yl)methyl]cycloheptanamine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogen or alkyl substituents. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C12H18BrNS |
|---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]cycloheptanamine |
InChI |
InChI=1S/C12H18BrNS/c13-10-7-12(15-9-10)8-14-11-5-3-1-2-4-6-11/h7,9,11,14H,1-6,8H2 |
InChI Key |
BEWTXZXYJODHFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


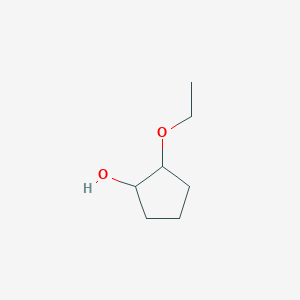
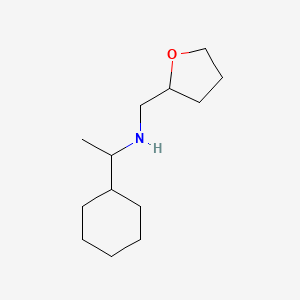
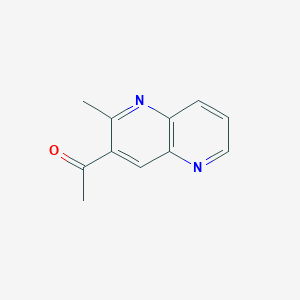

![(2-Methylpropyl)[2-(thiophen-2-YL)ethyl]amine](/img/structure/B13251782.png)
![2-[(3-Methoxyphenyl)methoxy]ethan-1-amine](/img/structure/B13251789.png)
![3-[(1-Aminopropan-2-YL)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13251799.png)
![4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol](/img/structure/B13251807.png)
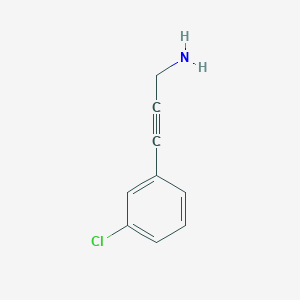
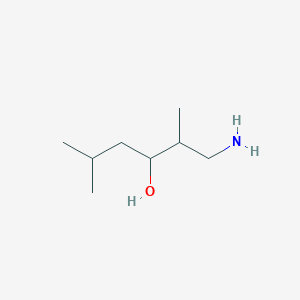
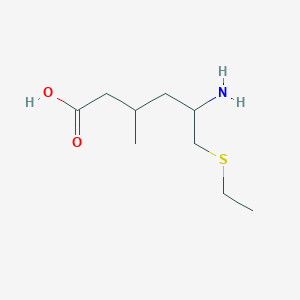
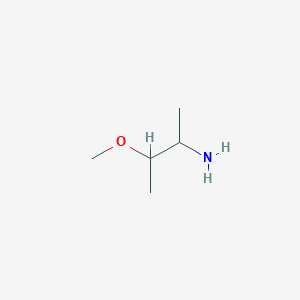
![2-(3-{[(4-iodophenyl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine](/img/structure/B13251842.png)
